molecular formula C11H21Cl2N3 B2478941 1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride CAS No. 2411308-74-0

1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride

Cat. No.: B2478941
CAS No.: 2411308-74-0
M. Wt: 266.21
InChI Key: AYXGKJVOKVZISK-UHFFFAOYSA-N
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Description

1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene dihydrochloride is a bicyclic organic compound characterized by a 14-membered ring system fused with a 3-membered bridge (denoted by the [9.3.0] notation). The structure incorporates three nitrogen atoms (triaza) at positions 1, 8, and 12, and a conjugated diene system (tetradeca-11,13-diene). The dihydrochloride salt form indicates the presence of two hydrochloric acid molecules bound to the parent compound, enhancing its solubility and stability in aqueous environments .

Properties

IUPAC Name

1,8,12-triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2ClH/c1-2-4-9-14-10-8-13-11(14)5-7-12-6-3-1;;/h8,10,12H,1-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEFZXJXDRRBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN2C=CN=C2CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the formation of the bicyclic core, followed by the introduction of triazabicyclo moieties. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining consistency and quality.

Chemical Reactions Analysis

1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the bicyclic core or the triazabicyclo moieties.

Scientific Research Applications

1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene dihydrochloride:

Compound Name Bicyclic System Nitrogen Positions Substituents/Features Salt Form Key Applications/Properties
1,3,6-Triazabicyclo[3.3.0]oct-4-ene (tbo) [3.3.0] 1,3,6 Smaller 8-membered ring Neutral ligand Forms tetranuclear Au(I) complexes
9-Azabicyclo[3.3.1]nonane hydrochloride [3.3.1] 9 Monocyclic, single nitrogen Hydrochloride Pharmaceutical intermediates
1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene dihydrochloride [9.3.0] 1,8,12 Conjugated diene, 14-membered ring Dihydrochloride Coordination chemistry, solubility enhancement

Key Structural Differences :

  • Nitrogen Content: The triaza configuration in the target compound offers multiple coordination sites, whereas 9-azabicyclo[3.3.1]nonane has a single nitrogen atom, limiting its ligand versatility .
  • Salt Form: The dihydrochloride form enhances aqueous solubility compared to neutral ligands like tbo or mono-hydrochloride salts, critical for pharmaceutical formulations .
Physicochemical Properties
  • Solubility: Dihydrochloride salts generally exhibit higher water solubility than their neutral or mono-hydrochloride counterparts due to increased ionic character . For example, 9-azabicyclo[3.3.1]nonane hydrochloride (mono-salt) is less soluble than the dihydrochloride form of the target compound.
  • Thermal Stability: Bicyclic amines with conjugated systems (e.g., the diene in the target compound) may show enhanced stability under oxidative conditions compared to saturated analogs like 9-azabicyclo[3.3.1]nonane .
Coordination Chemistry
  • Metal Binding : The triaza configuration in the target compound allows for tridentate or bridging coordination modes, as demonstrated in related Au(I) complexes with tbo .
  • Electronic Effects: The conjugated diene system in the target compound may influence electron density at nitrogen centers, altering metal-ligand bond strengths compared to non-conjugated analogs.

Biological Activity

1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the bicyclic core followed by the introduction of triazabicyclo moieties. Key reaction conditions include:

  • Temperature : Controlled temperatures are crucial for optimizing yields.
  • Solvents : Commonly used solvents include dichloromethane and toluene.
  • Catalysts : Lewis acids such as aluminum chloride are often utilized to facilitate reactions.

The compound's molecular formula is C11H21Cl2N3C_{11}H_{21}Cl_2N_3, and it exhibits significant reactivity due to its unique bicyclic structure .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Antiviral Effects

Preliminary investigations into the antiviral properties of this compound reveal promising results against several viruses. The mechanism appears to involve inhibition of viral replication through interaction with viral enzymes or host cell receptors .

Anticancer Potential

The compound is also being studied for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation .

The biological effects of this compound are believed to stem from its ability to bind to various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It may interact with cellular receptors, altering their activity and triggering downstream signaling cascades that lead to biological effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of multiple bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antiviral Research : In vitro assays showed that treatment with this compound significantly reduced viral load in infected cell cultures .
  • Cancer Cell Line Testing : Research involving various cancer cell lines indicated that the compound induced apoptosis and reduced cell viability in a dose-dependent manner .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialVarious bacterial strainsInhibition of growth (MIC values)
AntiviralViral cell culturesReduced viral load
AnticancerCancer cell linesInduction of apoptosis

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